N-[1-(Adamantan-1-YL)-1H-pyrazol-4-YL]-3-(2-fluorophenyl)-1,2-oxazole-5-carboxamide
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Overview
Description
N-[1-(Adamantan-1-YL)-1H-pyrazol-4-YL]-3-(2-fluorophenyl)-1,2-oxazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Adamantan-1-YL)-1H-pyrazol-4-YL]-3-(2-fluorophenyl)-1,2-oxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the adamantane and pyrazole intermediates. The adamantane moiety can be introduced through reactions involving adamantane derivatives, while the pyrazole ring can be synthesized using appropriate pyrazole precursors. The final coupling of these intermediates with the fluorophenyl and oxazole components is achieved through amide bond formation under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(Adamantan-1-YL)-1H-pyrazol-4-YL]-3-(2-fluorophenyl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the fluorophenyl and oxazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-[1-(Adamantan-1-YL)-1H-pyrazol-4-YL]-3-(2-fluorophenyl)-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It may be used in biological assays to investigate its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for certain diseases.
Mechanism of Action
The mechanism of action of N-[1-(Adamantan-1-YL)-1H-pyrazol-4-YL]-3-(2-fluorophenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to enhance the compound’s stability and bioavailability, while the pyrazole and oxazole rings may interact with enzymes or receptors in biological systems. The fluorophenyl group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA): Shares the adamantane moiety but differs in the indole structure.
N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA): Similar to APICA but with an indazole ring instead of an indole ring.
N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA): Features a cyclohexylmethyl group and an indazole ring.
Uniqueness
N-[1-(Adamantan-1-YL)-1H-pyrazol-4-YL]-3-(2-fluorophenyl)-1,2-oxazole-5-carboxamide is unique due to its combination of an adamantane moiety with a pyrazole and oxazole ring, along with a fluorophenyl group
Properties
Molecular Formula |
C23H23FN4O2 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)pyrazol-4-yl]-3-(2-fluorophenyl)-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C23H23FN4O2/c24-19-4-2-1-3-18(19)20-8-21(30-27-20)22(29)26-17-12-25-28(13-17)23-9-14-5-15(10-23)7-16(6-14)11-23/h1-4,8,12-16H,5-7,9-11H2,(H,26,29) |
InChI Key |
LTROQPYETRDVPS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C(C=N4)NC(=O)C5=CC(=NO5)C6=CC=CC=C6F |
Origin of Product |
United States |
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